molecular formula C13H16N2O4 B5635959 methyl N-[2-(morpholine-4-carbonyl)phenyl]carbamate

methyl N-[2-(morpholine-4-carbonyl)phenyl]carbamate

Cat. No.: B5635959
M. Wt: 264.28 g/mol
InChI Key: SUICKMTXSQMYES-UHFFFAOYSA-N
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Description

Methyl N-[2-(morpholine-4-carbonyl)phenyl]carbamate is a chemical compound that features a morpholine ring attached to a phenyl group through a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[2-(morpholine-4-carbonyl)phenyl]carbamate typically involves the reaction of 2-(morpholine-4-carbonyl)aniline with methyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 2-(morpholine-4-carbonyl)aniline in an appropriate solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add methyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[2-(morpholine-4-carbonyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (for nitration), halogens (for halogenation), and sulfuric acid (for sulfonation).

Major Products Formed

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the specific electrophilic reagent used.

Scientific Research Applications

Methyl N-[2-(morpholine-4-carbonyl)phenyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl N-[2-(morpholine-4-carbonyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the morpholine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-[2-(piperidine-4-carbonyl)phenyl]carbamate: Similar structure but with a piperidine ring instead of a morpholine ring.

    Methyl N-[2-(pyrrolidine-4-carbonyl)phenyl]carbamate: Contains a pyrrolidine ring instead of a morpholine ring.

    Methyl N-[2-(tetrahydrofuran-4-carbonyl)phenyl]carbamate: Features a tetrahydrofuran ring.

Uniqueness

Methyl N-[2-(morpholine-4-carbonyl)phenyl]carbamate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring enhances the compound’s solubility in water and its ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

methyl N-[2-(morpholine-4-carbonyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-18-13(17)14-11-5-3-2-4-10(11)12(16)15-6-8-19-9-7-15/h2-5H,6-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUICKMTXSQMYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC=C1C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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